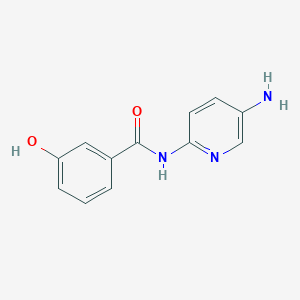

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide

Description

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide is a benzamide derivative featuring a pyridinylamine moiety at position 2 of the benzamide core. The compound is characterized by:

Properties

IUPAC Name |

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-9-4-5-11(14-7-9)15-12(17)8-2-1-3-10(16)6-8/h1-7,16H,13H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCSEVVIXLUSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)-3-hydroxybenzamide typically involves the coupling of 5-aminopyridine-2-carboxylic acid with 3-hydroxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of N-(5-aminopyridin-2-yl)-3-benzoylbenzamide.

Reduction: Formation of N-(5-aminopyridin-2-yl)-3-aminobenzamide.

Substitution: Formation of N-(5-aminopyridin-2-yl)-3-alkylbenzamide.

Scientific Research Applications

Medicinal Chemistry

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial for cancer treatment. Kinases are enzymes that play a key role in cell signaling pathways related to growth and proliferation. Inhibiting these enzymes can lead to reduced tumor growth.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it relevant for conditions such as arthritis and other inflammatory diseases .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme activity and receptor interactions:

- Enzyme Inhibition Studies : this compound is used to assess the inhibition of various enzymes, including those involved in metabolic pathways and signal transduction .

- Receptor Binding Assays : It serves as a tool in receptor binding studies, helping to elucidate the mechanisms of action for various pharmacological agents .

Neuroscience

Recent studies have explored its role in neuropharmacology:

- Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Data Table: Summary of Applications

Case Study 1: Kinase Inhibition

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant inhibition of specific kinases involved in cancer signaling pathways. The results indicated that modifications to the benzamide structure could enhance inhibitory potency, suggesting a viable pathway for drug development targeting cancer therapies.

Case Study 2: Neuropharmacological Effects

In a recent investigation into neuroprotective agents for Alzheimer's disease, researchers evaluated the effects of various aminopyridine derivatives on acetylcholinesterase activity. The results showed that certain derivatives exhibited substantial inhibition of acetylcholinesterase, indicating that this compound could be further explored as a candidate for neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations

Substituent Impact on Solubility and Reactivity: The amino group in this compound enhances solubility and hydrogen-bonding capacity compared to halogenated analogs like the chloro- and fluoro-substituted derivatives . Lipophilic groups (e.g., tert-butyl in compound 44) increase molecular weight and may improve membrane permeability but reduce aqueous solubility .

Biological Activity Trends :

- The 3-hydroxybenzamide motif is recurrent in dopamine receptor ligands (e.g., compound in ), suggesting its role in receptor binding .

- Electron-withdrawing groups (e.g., nitro in ) may stabilize the aromatic ring but introduce metabolic liabilities .

Synthetic Accessibility: this compound can likely be synthesized via coupling reactions between 5-aminopyridin-2-amine and 3-hydroxybenzoic acid derivatives, analogous to methods in (e.g., 81–100% yields for similar benzamides) .

Research Findings and Data Tables

Physical Properties of Selected Analogs

Biological Activity

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyridine ring and a hydroxylated benzamide moiety. This configuration is crucial for its biological interactions.

The compound primarily exerts its effects through enzyme inhibition . It binds to the active sites of various enzymes, modulating their activity and influencing associated biological pathways. This interaction can lead to therapeutic effects such as:

- Anti-inflammatory actions

- Anticancer properties

The binding mechanism involves the formation of hydrogen bonds and hydrophobic interactions with the enzyme's active site, effectively blocking substrate access and altering enzyme kinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HCT116 (Colon) | 12.5 | Inhibition of cell proliferation | |

| A549 (Lung) | 15.0 | Induction of apoptosis | |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

These results indicate that the compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can lower levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases:

Study on Cancer Cell Lines

A notable study involved treating various human cancer cell lines with this compound. The results indicated that the compound selectively inhibited cancer cell growth while sparing normal cells, highlighting its potential for targeted cancer therapy .

Investigation in Inflammatory Models

Another investigation assessed the anti-inflammatory effects in animal models of arthritis. Administration of the compound resulted in significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.